molecular formula C21H15N3O2 B5664775 6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline

6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline

Cat. No.: B5664775
M. Wt: 341.4 g/mol
InChI Key: VMRWJCPYJIJVGO-UHFFFAOYSA-N
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Description

6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazoline core substituted with a methyl group at the 6-position, a nitrophenyl group at the 4-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzophenone with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 6-methyl-4-(3-aminophenyl)-2-phenylquinazoline.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: 6-carboxy-4-(3-nitrophenyl)-2-phenylquinazoline.

Scientific Research Applications

6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The quinazoline core can also bind to various proteins, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-nitrophenyl)-2-phenylquinazoline: Lacks the methyl group at the 6-position.

    6-methyl-2-phenylquinazoline: Lacks the nitrophenyl group at the 4-position.

    6-methyl-4-phenylquinazoline: Lacks the nitrophenyl group at the 4-position and the phenyl group at the 2-position.

Uniqueness

6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline is unique due to the presence of both the nitrophenyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c1-14-10-11-19-18(12-14)20(16-8-5-9-17(13-16)24(25)26)23-21(22-19)15-6-3-2-4-7-15/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRWJCPYJIJVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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